molecular formula C13H9N3O2 B1335972 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine CAS No. 866138-02-5

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Cat. No. B1335972
CAS RN: 866138-02-5
M. Wt: 239.23 g/mol
InChI Key: SQORVQUIBGFWCS-UHFFFAOYSA-N
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Description

“2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” is a chemical compound with the molecular formula C13H9N3O2 . It is part of a class of compounds known as imidazopyridines, which are nitrogen-containing heterocycles . These compounds are important due to their ability to bind with various living systems .


Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” consists of a benzodioxol group attached to an imidazo[1,2-a]pyrimidine core . The molecular weight of this compound is 239.23 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for probing protein interactions and dynamics within a biological context, aiding in the understanding of cellular processes at the molecular level .

Anticancer Activity

Researchers have evaluated derivatives of this compound for their anticancer properties. Studies have shown that they can exhibit good selectivity between cancer cells and normal cells, making them potential candidates for targeted cancer therapies .

Enzyme Inhibition

The structure of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine allows it to bind with various enzymes, potentially inhibiting their activity. This is crucial for developing drugs that can modulate enzyme functions in disease states .

DNA Binding

Due to its nitrogen heterocycles, this compound has the ability to bind with DNA. This property is significant for the design of drugs that interact with the genetic material of cells, influencing gene expression and cellular function .

Pain Management

In the field of pain management, derivatives of this compound have been screened for their efficacy. The in vivo acetic acid-induced writhing test, a non-selective model for determining pain, has been used to evaluate their potential as pain-relieving agents .

Drug Discovery

As part of a collection of rare and unique chemicals, 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is provided to early discovery researchers. It’s a valuable resource for the initial stages of drug development, where new compounds are screened for various biological activities .

Selective COX-2 Inhibition

Some derivatives have been studied for their selective inhibition of the COX-2 enzyme, which plays a role in inflammation and pain. This selectivity is important for developing safer anti-inflammatory drugs that minimize gastrointestinal side effects .

Future Directions

The future directions for research on “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, some imidazopyridine derivatives have shown potential as anticancer agents , suggesting that “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” could also have potential in this area.

Mechanism of Action

Target of Action

It is mentioned that the compound is used for proteomics research , which involves the study of proteins, their structures, and functions.

Mode of Action

It is suggested that the compound interacts with its target site, which could explain the differences in potency and selectivity of different derivatives .

Biochemical Pathways

It is known that the compound is used in proteomics research , which could imply that it may interact with proteins and potentially influence various biochemical pathways.

Result of Action

It is mentioned that the compound is used for proteomics research , suggesting that it may have effects at the molecular and cellular levels.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQORVQUIBGFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393434
Record name 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

CAS RN

866138-02-5
Record name 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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